

"6-Methylheptan-2-one" CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Methylheptan-2-one

Cat. No.: B042224

[Get Quote](#)

An In-depth Technical Guide to **6-Methylheptan-2-one** Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptan-2-one is a branched aliphatic ketone with applications in the flavor and fragrance industries and as a key intermediate in the synthesis of various high-value chemicals. [1][2][3] This document provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis protocols, and relevant chemical pathways. The information is intended for professionals in research, chemical synthesis, and drug development who require detailed technical data on this compound.

Chemical Identity

- IUPAC Name: **6-methylheptan-2-one**[4][5]
- CAS Number: 928-68-7[1][4][6][7]
- Molecular Formula: C₈H₁₆O[4][5][6]
- Synonyms: A variety of synonyms are used to identify this compound in literature and commerce. The most common include:
 - 6-Methyl-2-heptanone[1][5]

- Methyl isohexyl ketone[5][8][9]
- 2-Heptanone, 6-methyl-[1][10]
- 2-Methyl-6-heptanone[5][9][10]
- Isooctan-2-one[5][10]
- Methyl 4-methylpentyl ketone[1][8]

Physicochemical Properties

The quantitative properties of **6-Methylheptan-2-one** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	128.21 g/mol	[1][5][6]
Appearance	Colorless clear liquid	[8]
Density	0.811 g/cm ³	[7]
Boiling Point	167 - 171 °C at 760 mmHg	[6][7][8]
Flash Point	44.6 °C (112.3 °F)	[7][8]
Refractive Index	1.412 - 1.418 @ 20.00 °C	[8]
Vapor Pressure	1.74 mmHg @ 25 °C	[7][8]
Solubility	Soluble in alcohol; 1371 mg/L in water @ 25 °C (est.)	[8]
logP (o/w)	2.350 - 2.4017 (est.)	[8]

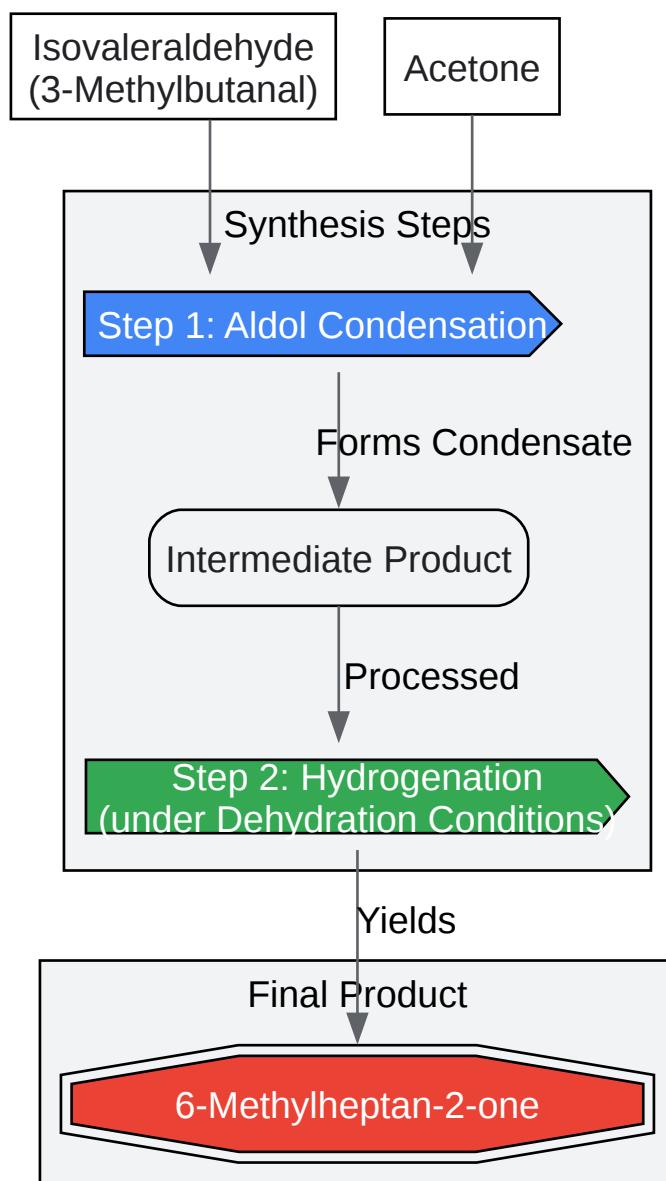
Synthesis Protocols

6-Methylheptan-2-one is primarily synthesized via a multi-step process involving aldol condensation followed by dehydration and hydrogenation. The protocols below are based on established industrial methods.[3][11][12]

Protocol 1: Synthesis via Aldol Condensation and Hydrogenation

This process involves the base-catalyzed aldol condensation of isovaleraldehyde with acetone to form an intermediate, **4-hydroxy-6-methylheptan-2-one**, which is subsequently hydrogenated under dehydration conditions.[\[3\]](#)[\[11\]](#)

Step 1: Aldol Condensation


- Apparatus: A reaction vessel equipped with a stirrer, thermometer, and addition funnel.
- Reagents:
 - Isovaleraldehyde (3-methylbutanal)
 - Acetone
 - Aqueous solution of a basic substance (e.g., sodium hydroxide, 0.1-15% by weight).[\[12\]](#)
- Procedure:
 1. Charge the reaction vessel with acetone. Acetone is typically used in molar excess to maximize the conversion of the aldehyde.[\[3\]](#)
 2. Begin stirring and cool the acetone to the desired reaction temperature.
 3. Slowly add the aqueous basic catalyst to the acetone.
 4. Add isovaleraldehyde dropwise from the addition funnel to the acetone-catalyst mixture while maintaining the temperature.
 5. After the addition is complete, allow the mixture to react until the condensation is complete, forming a condensate containing **4-hydroxy-6-methylheptan-2-one**.[\[11\]](#)
 6. Neutralize the reaction mixture with an acidic substance, such as acetic acid.[\[11\]](#)
 7. The resulting aldol reaction solution can be purified by distillation or used directly in the next step.[\[11\]](#)

Step 2: Dehydration and Hydrogenation

- Apparatus: A high-pressure reactor (autoclave) suitable for hydrogenation, equipped with a heating and stirring mechanism.
- Reagents & Catalyst:
 - The 4-hydroxy-**6-methylheptan-2-one** condensate from Step 1.
 - Hydrogen gas (H₂).
 - A heterogeneous hydrogenation catalyst (e.g., Palladium on a support like alumina, Pd/Al₂O₃).[\[12\]](#)
- Procedure:
 - Charge the autoclave with the condensate from Step 1 and the hydrogenation catalyst.
 - Seal the reactor and purge it with an inert gas, followed by hydrogen.
 - Pressurize the reactor with hydrogen to the desired pressure.
 - Heat the mixture to the target temperature while stirring. The reaction is performed under dehydration conditions, which promotes the elimination of water from the hydroxy-ketone intermediate and subsequent hydrogenation of the resulting double bond.[\[11\]](#)
 - Maintain the reaction under constant hydrogen pressure until the uptake of hydrogen ceases.
 - Cool the reactor, vent the excess pressure, and purge with an inert gas.
 - Filter the reaction mixture to remove the heterogeneous catalyst.
 - The crude **6-methylheptan-2-one** can be purified by distillation to yield the final product.[\[11\]](#)

Chemical Pathways and Workflows

The synthesis of **6-methylheptan-2-one** is a well-defined industrial process. The following diagram illustrates the logical workflow of the synthesis starting from isovaleraldehyde and acetone, as described in the experimental protocol.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **6-Methylheptan-2-one**.

Applications

6-Methylheptan-2-one serves diverse roles across several industries:

- **Flavor and Fragrance:** It is widely used as a fragrance component in perfumes, personal care products, and cosmetics due to its fresh, fruity, and citrus-like aroma.[1][2] It also acts as a flavoring agent in foods and beverages.[2]
- **Chemical Intermediate:** It is a valuable starting material for synthesizing other important chemicals.[2] Notably, it is an intermediate in the production of isophytol, a key component for the synthesis of Vitamin E and Vitamin A.[3][11] It is also used to synthesize fragrances like tetrahydrolinalool.[11]
- **Research:** The compound is used in the synthesis of novel molecules, such as antifungal agents and BACE-1 inhibitors for potential use in treating Alzheimer's disease.

Natural Occurrence

6-Methylheptan-2-one has been identified as a volatile organic compound in various natural sources, including plants like Aloe africana and tomatoes (*Solanum lycopersicum*), where it contributes to the overall aroma profile.[5][10] It has also been detected in beef, tea, and wine. [8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. indiamart.com [indiamart.com]
- 2. 6-methylheptan-2-one | Fruity Citrus Aroma Chemical Supplier India [chemicalbull.com]
- 3. US6417406B1 - Process for the production of 6-methyl heptanone - Google Patents [patents.google.com]
- 4. 6-Methylheptan-2-one 95.00% | CAS: 928-68-7 | AChemBlock [achemblock.com]
- 5. Buy 6-Methylheptan-2-one | 928-68-7 [smolecule.com]
- 6. 6-Methylheptan-2-one | 928-68-7 | AAA92868 | Biosynth [biosynth.com]
- 7. 6-Methylheptan-2-one, CAS No. 928-68-7 - iChemical [ichemical.com]

- 8. 6-methyl-2-heptanone, 928-68-7 [thegoodsentscompany.com]
- 9. 2-Heptanone, 6-methyl- [webbook.nist.gov]
- 10. 6-Methyl-2-heptanone | C8H16O | CID 13572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. EP0765853B1 - Process for preparing 6-methylheptan-2-one - Google Patents [patents.google.com]
- 12. US20040249218A1 - Method for producing 6-methylheptane-2-one and the use thereof - Google Patents [patents.google.com]
- To cite this document: BenchChem. ["6-Methylheptan-2-one" CAS number and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042224#6-methylheptan-2-one-cas-number-and-synonyms\]](https://www.benchchem.com/product/b042224#6-methylheptan-2-one-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com